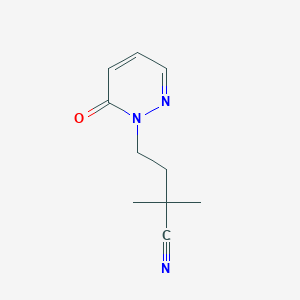
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, also known as BMDP, is a chemical compound that belongs to the class of pyrrolidinophenone derivatives. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research.
Mecanismo De Acción
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By increasing the levels of dopamine, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can enhance these processes, leading to improved cognitive function and motor performance.
Biochemical and Physiological Effects
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved memory retention. It has also been shown to have anxiolytic and antidepressant-like effects, which makes it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione in lab experiments is its potent dopamine reuptake inhibitory properties, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is its potential for abuse, which means that researchers need to take appropriate safety measures to prevent its misuse.
Direcciones Futuras
There are several future directions for the study of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the pharmacological properties of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione and its potential side effects. Additionally, research on the synthesis of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione analogs may lead to the development of more potent and selective dopamine reuptake inhibitors with improved therapeutic potential.
Conclusion
In conclusion, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its pharmacological properties and potential side effects.
Métodos De Síntesis
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,5-dimethylphenol with methylamine and ethyl glyoxylate. The resulting product is then subjected to acid hydrolysis and decarboxylation to obtain 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione. The synthesis method of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to act as a potent dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This property makes 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-(5-bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8-4-5-9(14)6-10(8)15-11(16)7-13(2,3)12(15)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFZCWSRGPQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=O)CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)


![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)



![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)


![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)